5-Bromofuran-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

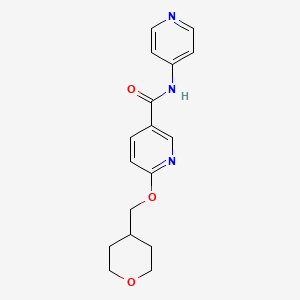

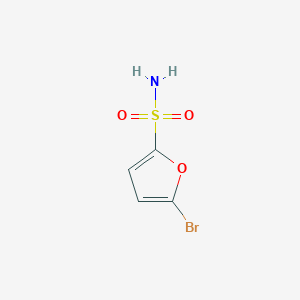

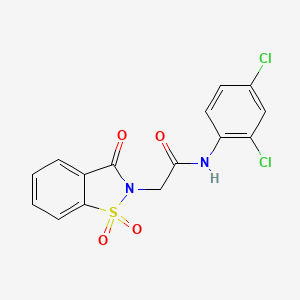

5-Bromofuran-2-sulfonamide is a chemical compound with a molecular weight of 226.05 . It is a white to yellow to light brown powder .

Synthesis Analysis

The synthesis of sulfonamide derivatives, including this compound, has been achieved through a self-templation approach . The process involves the alkylation reaction of the sulfonamide moieties .Molecular Structure Analysis

The molecular structure of this compound consists of a sulfur atom with two double bonds to oxygens, one S–C sigma bond, and one S–N sigma bond . The nitrogen can be bonded to two protons, two alkyl groups, or one of each .Chemical Reactions Analysis

Sulfonamides, including this compound, can be modified, degraded, or used as nutrients by some bacteria . They can also be synthesized from cheaply available 2-bromofuran through a series of reactions including aromatic sulfonation, sulfonamide .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 98-99°C . The crystal forms of sulfonamides, including this compound, are of great interest due to their ability to modify the physical properties of the active pharmaceutical ingredient .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

Tandem Cyclocondensation-Knoevenagel–Michael Reaction

- A novel N-bromo sulfonamide reagent was used as a highly efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This methodology offers advantages such as the use of non-toxic materials, high yields, and short reaction times (Khazaei et al., 2014).

Enantioselective Bromoaminocyclization

- Enantioselective bromoaminocyclization of unsaturated sulfonamides was developed using an amino-thiocarbamate catalyst, leading to the preparation of enantioenriched pyrrolidines with high yield and enantiomeric excess. This process highlights the utility of sulfonamide compounds in the synthesis of complex organic molecules (Zhou et al., 2011).

Antimicrobial Activity

Sulfonamide-derived Compounds and Their Transition Metal Complexes

- Sulfonamide-derived new ligands and their transition metal complexes were synthesized and characterized. These compounds showed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against fungal strains, demonstrating the potential of sulfonamide compounds in antimicrobial applications (Chohan & Shad, 2011).

Enzyme Inhibition

Carbonic Anhydrase Inhibition

- A series of benzo[d]thiazole-5- and 6-sulfonamides was synthesized and investigated for inhibition of several human carbonic anhydrase isoforms. Subnanomolar/low nanomolar isoform-selective sulfonamide inhibitors targeting carbonic anhydrases were detected, highlighting the significance of sulfonamide compounds in the development of enzyme inhibitors (Abdoli et al., 2017).

Wirkmechanismus

Target of Action

5-Bromofuran-2-sulfonamide primarily targets the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .

Mode of Action

This compound acts as a competitive antagonist of AHR . It prevents AHR nuclear translocation and subsequent gene transcription . This means it competes with other ligands for the binding site on AHR, thereby inhibiting the receptor’s activation .

Biochemical Pathways

The AHR is part of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family, which plays a crucial role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses . The modulation of the canonical pathway of AHR occurs during several chronic diseases . Therefore, the antagonistic action of this compound on AHR can affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its antagonistic effect on AHR. By preventing the activation of AHR, it can modulate the biochemical pathways regulated by this receptor, potentially altering cellular responses to various stimuli .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Sulfonamides, a group of compounds to which 5-Bromofuran-2-sulfonamide belongs, are known to interact with various enzymes and proteins . They are often used as inhibitors of carbonic anhydrase, an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions . The nature of these interactions is typically through the formation of hydrogen bonds and hydrophobic contacts .

Cellular Effects

It is known that sulfonamides can have significant effects on bacterial cells, including inhibition of folic acid synthesis, which is crucial for bacterial growth and reproduction .

Molecular Mechanism

Sulfonamides are known to exert their effects by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydropteroic acid, a precursor of folic acid in bacteria . This inhibition is achieved through competitive binding to the enzyme, as sulfonamides are structural analogs of p-aminobenzoic acid, a substrate of the enzyme .

Metabolic Pathways

Sulfonamides are generally known to undergo acetylation, a process that can lead to inactive metabolites .

Eigenschaften

IUPAC Name |

5-bromofuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTHDEPHDIPOCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017264-48-0 |

Source

|

| Record name | 5-bromofuran-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)

![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)

![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2937458.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2937459.png)

![3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937460.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol](/img/structure/B2937462.png)